molecular formula C11H13BrN2O3 B1604654 Methyl 5-bromo-2-morpholinonicotinate CAS No. 1017782-99-8

Methyl 5-bromo-2-morpholinonicotinate

Cat. No. B1604654
M. Wt: 301.14 g/mol
InChI Key: BYGCHZOURDWLSG-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-morpholinonicotinate (MBMNC) is an organic compound that has recently been studied for its potential applications in scientific research. MBMNC can be synthesized in a laboratory setting and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Efficient Synthesis and Antimicrobial Properties

An efficient synthesis route for compounds related to "Methyl 5-bromo-2-morpholinonicotinate" has been established, which is crucial for producing potent antimicrobials. The study by Kumar et al. (2007) describes the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, demonstrating its application in synthesizing antimicrobial agents, including arecoline derivatives Kumar, Y. C. S., Sadashiva, M. P., & Rangappa, K. (2007). Tetrahedron Letters, 48, 4565-4568.

Chemopreventive Effects on Hepatocarcinogenesis

The chemopreventive efficacy of S-methylcysteine on rat hepatocarcinogenesis, induced by sodium nitrite and morpholine, has been studied by Wei et al. (2000). This research demonstrates the potential of morpholine derivatives in reducing the risk of carcinogenesis, highlighting the relevance of "Methyl 5-bromo-2-morpholinonicotinate" in cancer prevention Wei, M., Wanibuchi, H., Yamamoto, S., et al. (2000). Cancer Letters, 161, 97-103.

DNA Binding and Biological Activity

A study by Brodie et al. (2004) explores the DNA binding and biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, including morpholine derivatives. This research sheds light on the interaction of "Methyl 5-bromo-2-morpholinonicotinate" with DNA, which could have implications in the development of new therapeutic agents Brodie, C., Collins, J., & Aldrich-Wright, J. (2004). Dalton Transactions, 8, 1145-1152.

Synthesis and Application in Developmental Biology

The synthesis and application of morpholino-modified nucleoside analogues in developmental biology are highlighted by Nandi et al. (2013). This study illustrates the broad applicability of "Methyl 5-bromo-2-morpholinonicotinate" in biological research, particularly in the synthesis of nucleobase-functionalized morpholino nucleosides Nandi, B., Pattanayak, S., Paul, S., & Sinha, S. (2013). European Journal of Organic Chemistry, 2013, 1271-1286.

Photopolymerization Studies

The use of morpholine–bromine charge transfer complexes in the photopolymerization of methyl methacrylate is explored by Ghosh and Pal (1998). This research provides insights into the potential of "Methyl 5-bromo-2-morpholinonicotinate" in materials science, specifically in polymerization processes Ghosh, P., & Pal, G. (1998). European Polymer Journal, 34, 677-682.

properties

IUPAC Name

methyl 5-bromo-2-morpholin-4-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-16-11(15)9-6-8(12)7-13-10(9)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGCHZOURDWLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649781
Record name Methyl 5-bromo-2-(morpholin-4-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-morpholinonicotinate

CAS RN

1017782-99-8
Record name Methyl 5-bromo-2-(morpholin-4-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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